Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Protein Tyrosine Phosphatase Enzyme Inhibition Medicinal Chemistry

Need a defined negative control for PTP1B HTS or an ortho-nitro scaffold for anti-HIV SAR? Generic nitrophenyl isomers alter electronic and steric profiles. This specific ortho-nitrophenyl nicotinate ester delivers: - Validated PTP1B IC50 >10 µM (excludes pyridine artifacts) - Confirmed anti-HIV EC50 = 3.3 µM in PBMCs - Ortho-NO2 → amine → benzimidazole/quinoxaline route Stocked in research quantities for immediate delivery.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 173065-29-7
Cat. No. B067505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(2-nitrophenyl)pyridine-3-carboxylate
CAS173065-29-7
Synonyms6-(2-Nitrophenyl)-nicotinic acid ethyl ester
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3
InChIKeyCVPPIGWFEVAUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: Chemical Probe Scaffold


Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is a member of the nicotinic acid ester class, featuring a 2-nitrophenyl substituent at the pyridine 6-position and an ethyl ester at the 3-position. This specific substitution pattern distinguishes it from other nitrophenyl pyridine carboxylates and influences its chemical reactivity, physicochemical properties, and biological profile. Publicly available data from authoritative repositories indicate that this compound has been evaluated in biochemical and cell-based assays, including protein tyrosine phosphatase (PTP) inhibition [1] and anti-HIV screening [2], establishing its utility as a defined research tool for mechanistic studies and scaffold optimization.

Workflow Phosphatase screening negative control design
Selection Defined ortho-nitro scaffold for antiviral SAR studies
Use Context Chemical probe requiring minimal PTP1B interference

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: Scaffold Irreplaceability


The specific regiochemistry of the nitro group on the pendant phenyl ring—ortho in this compound—imposes distinct steric and electronic effects compared to meta or para isomers. These differences are not cosmetic; they translate into measurable changes in enzyme inhibition profiles, cellular activity, and synthetic tractability. Generic substitution with a 3- or 4-nitrophenyl analog or a differently substituted pyridine core will inevitably alter the molecule's interaction with biological targets and its performance in downstream derivatization. The following quantitative evidence demonstrates exactly where this compound diverges from its closest structural comparators, guiding informed selection over interchangeable purchasing.

Regiochemistry Para- or meta-nitro isomers may shift enzyme inhibition profiles and synthetic pathway outcomes.
Comparator Scope 4-Nitrophenyl nicotinate or 3-nitrophenyl pyridine-3-carboxylate lack ortho-directing effects for intramolecular cyclizations.
Bioactivity Class-level anti-HIV potency of 3-nitropyridine derivatives may not transfer to this specific ortho-nitro scaffold.

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: Evidence Guide


PTP1B Inhibition Benchmark

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate exhibits weak inhibition of human PTP1B (IC₅₀ > 10,000 nM), a profile that is quantitatively distinct from other nitrophenyl-containing pyridines. For comparison, a structurally related compound (BDBM50348708) bearing a different substitution pattern displays an IC₅₀ of 19,000 nM against TC-PTP [1], while another analog shows a Ki of 13,000 nM for PTP1B [2]. This data establishes that the 2-nitrophenyl pyridine-3-carboxylate core is not a potent PTP inhibitor, a critical piece of information for researchers seeking to avoid PTP off-target activity or to use the compound as a negative control in phosphatase screening cascades.

PTP1B Inhibition
Cross-study comparable
IC₅₀ > 10,000 nM
Reported minimal PTP1B interference; supports negative-control selection context.
Compared to analog BDBM50348708 IC₅₀ 19,000 nM on TC-PTP.
Protein Tyrosine Phosphatase Enzyme Inhibition Medicinal Chemistry

Anti-HIV Activity in PBMC Cells

In a cell-based anti-HIV screen, ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate demonstrated an EC₅₀ of 3.3 µM against HIV-LAV in PBMC cells [1]. This value provides a precise potency anchor for this specific scaffold. When compared to broader classes of pyridine derivatives, this compound's activity is moderate; for example, some 3-nitropyridine derivatives have been reported to possess more potent anti-HIV and anti-HBV activities [2]. The quantitative EC₅₀ value enables researchers to position this compound within antiviral screening cascades and to use it as a reference for structure-activity relationship (SAR) studies aimed at improving potency.

Anti-HIV Activity
Class-level inference
EC₅₀ = 3.3 µM (HIV-LAV, PBMC)
Supports antiviral screening context for this ortho-nitro scaffold.
3-nitropyridine derivatives reportedly show higher class-level potency.
Antiviral Screening HIV Cell-Based Assay

Ortho-Nitro Synthetic Handle

The ortho-nitrophenyl group in this compound serves as a latent amino handle. Under reducing conditions, the nitro group can be selectively converted to an amine [1], enabling subsequent diversification through amide coupling, reductive amination, or diazonium chemistry. In contrast, analogous esters such as 4-nitrophenyl nicotinate (CAS 24690-42-4) or 3-nitrophenyl pyridine-3-carboxylate lack the ortho-directing effects that facilitate intramolecular cyclizations or specific metal-catalyzed cross-couplings. This ortho-nitro motif is a privileged structural feature for generating fused heterocyclic systems (e.g., benzimidazoles, quinoxalines) [2], offering a synthetic advantage over meta or para isomers.

Synthetic Handle
Class-level inference
Ortho-nitro reduces to ortho-amine for fused heterocycle synthesis.
Supports intermediate workflow for benzimidazoles and quinoxalines.
Pathway not accessible with para or meta isomers.
Synthetic Chemistry Functional Group Transformation Medicinal Chemistry

Predicted LogP and Lipophilicity

The predicted partition coefficient (LogP) for ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is approximately 3.44 [1]. This value is significantly higher than that of the unsubstituted ethyl nicotinate (LogP ≈ 1.3) [2] and even exceeds that of 4-nitrophenyl nicotinate (LogP = 2.73) [3]. The increased lipophilicity stems from the additional phenyl ring and the ortho-nitro substitution pattern, which impacts membrane permeability and protein binding. For researchers prioritizing CNS penetration or specific pharmacokinetic properties, this compound's elevated LogP offers a differentiated starting point compared to more polar nicotinic acid derivatives.

Predicted LogP
Cross-study comparable
LogP ≈ 3.44
Higher lipophilicity context vs. ethyl nicotinate (LogP ≈ 1.3).
Predicted value; experimental data may vary.
Physicochemical Properties LogP Drug Design

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate: Application Scenarios


PTP1B Inhibitor Screening Negative Control

Given its defined weak inhibition of PTP1B (IC₅₀ > 10 µM), ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate is ideally suited as a negative control in high-throughput screening campaigns targeting protein tyrosine phosphatases. Its use ensures that any observed inhibition in primary screens is not due to nonspecific effects of the pyridine scaffold. This application is supported by direct enzymatic data [1] and provides a cost-effective, commercially available benchmark.

Anti-HIV Lead Optimization Scaffold

The confirmed anti-HIV activity (EC₅₀ = 3.3 µM in PBMC cells) [2] positions this compound as a tractable starting point for structure-activity relationship (SAR) studies. Medicinal chemists can leverage the ortho-nitro group for rapid analog generation via reduction to the amine and subsequent diversification, aiming to improve antiviral potency and selectivity. Its moderate molecular weight (272.26 g/mol) and favorable predicted LogP (3.44) further support its drug-likeness.

Fused Heterocycle Synthesis Intermediate

The ortho-nitrophenyl moiety is a classic precursor to benzimidazoles, quinoxalines, and other nitrogen-containing fused rings. Reduction of the nitro group yields an ortho-amino intermediate that can undergo condensation with carbonyl compounds or be used in palladium-catalyzed cyclizations [3]. This application leverages the unique steric and electronic environment provided by the ortho substitution, a feature not accessible with meta- or para-nitrophenyl isomers.

Membrane Permeability & Lipophilicity Tool

With a predicted LogP of 3.44 [4], this compound serves as a useful tool for calibrating computational models of membrane permeability or for experimental determination of partition coefficients in structure-property relationship (SPR) studies. Its lipophilic character distinguishes it from simpler nicotinic esters and allows researchers to probe the impact of aromatic substitution on cellular uptake and distribution.

Application
Selection Property
Validation Focus
PTP1B negative-control screens
Minimal PTP1B interaction
Phosphatase selectivity panel review
Anti-HIV SAR studies
EC₅₀ benchmark in PBMC cells
Antiviral potency and selectivity optimization
Fused heterocycle synthesis
Ortho-nitro synthetic handle
Reduction and cyclization pathway confirmation
Lipophilicity calibration studies
Predicted LogP ~3.44
Experimental LogP and permeability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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